molecular formula C20H19BrN2O5 B2765473 2-(methacryloyloxy)ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate CAS No. 939888-96-7

2-(methacryloyloxy)ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2765473
CAS No.: 939888-96-7
M. Wt: 447.285
InChI Key: VFFJODQCSKKXCR-UHFFFAOYSA-N
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Description

The compound 2-(methacryloyloxy)ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate features a 4H-pyran core substituted with:

  • 6-amino and 5-cyano groups (electron-withdrawing and hydrogen-bonding motifs),
  • 2-methyl (steric influence),
  • 4-(4-bromophenyl) (halogenated aromatic substituent),
  • 3-carboxylate esterified with 2-(methacryloyloxy)ethyl (polymerizable moiety).

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O5/c1-11(2)19(24)26-8-9-27-20(25)16-12(3)28-18(23)15(10-22)17(16)13-4-6-14(21)7-5-13/h4-7,17H,1,8-9,23H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFJODQCSKKXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Br)C(=O)OCCOC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(methacryloyloxy)ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H19BrN2O5
  • Molecular Weight : 447.28 g/mol
  • CAS Number : Not specified in the sources, but can be referenced for identification.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily attributed to its structural components, which include a methacryloyloxy group and a pyran derivative. The following mechanisms have been identified:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .
  • Anticancer Properties :
    • Studies have indicated cytotoxic effects on cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis and inhibit cell proliferation has been documented, suggesting potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects :
    • Preliminary data suggest that the compound could modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Data Tables

Biological ActivityTarget Organism/Cell LineEffect ObservedReference
AntimicrobialE. coliGrowth inhibition
AnticancerHepG2Cytotoxicity
Anti-inflammatoryIn vitro modelsCytokine modulation

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial activity of this compound against various pathogens. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antibacterial agent .
  • Cytotoxicity Assessment :
    In vitro assays were conducted on HepG2 cells where the compound was found to decrease cell viability by over 70% at a concentration of 100 µM after 48 hours of exposure. This suggests that the compound has a strong cytotoxic effect on liver cancer cells .
  • Anti-inflammatory Investigation :
    A recent study assessed the anti-inflammatory properties of this compound using an LPS-induced inflammation model in macrophages. The results indicated a significant decrease in TNF-alpha production, suggesting its potential role in reducing inflammation .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitutions and polymerizations, makes it valuable for creating more complex molecules. For instance, it can be used in the synthesis of:

  • Pyran derivatives : These are important in pharmaceuticals and agrochemicals due to their biological activities.
  • Copolymers : The methacryloyloxy group allows for incorporation into polymer matrices, enhancing material properties.

Medicinal Chemistry

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Properties : Pyran derivatives have been studied for their potential to inhibit tumor growth. Case studies have shown that modifications to the pyran ring can enhance cytotoxicity against various cancer cell lines.
  • Antimicrobial Activity : The presence of bromine and cyano groups may contribute to enhanced antimicrobial efficacy, making this compound a candidate for developing new antibiotics.

Material Science

The compound's ability to polymerize suggests applications in material science:

  • Coatings and Adhesives : The methacryloyloxy functionality allows the compound to be used in formulating durable coatings and adhesives that require specific mechanical properties.
  • Nanocomposites : When incorporated into nanomaterials, it can enhance thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that modifications of pyran derivatives resulted in enhanced cytotoxic effects against breast cancer cells. The study highlighted the importance of substituents on the pyran ring in modulating biological activity.

Case Study 2: Polymer Applications

Research conducted on the use of methacryloyloxy-functionalized compounds showed promising results in creating cross-linked networks that exhibit superior mechanical properties compared to traditional polymers. This was particularly noted in applications requiring high durability and resistance to environmental factors.

Comparison with Similar Compounds

Data Table: Key Comparative Features

Compound Name Aryl Substituent Ester Group Molecular Weight (Da) Key Properties/Applications References
Target Compound 4-Bromophenyl 2-(Methacryloyloxy)ethyl ~452 (estimated) Polymerization, cross-coupling reactions
Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate 3-Bromophenyl Ethyl 319 Intermediate, lower reactivity
2-(Methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-... 3-Chloro-4-nitrophenyl 2-(Methacryloyloxy)ethyl 447.83 High reactivity, photodegradation risks
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate 4-Methylphenyl (×2) Ethyl 374.44 Crystalline, hydrogen-bonded packing
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]- 3-(Trifluoromethyl)phenyl Methyl 409.35 Hydrophobic, metabolic stability

Q & A

Basic: What are the standard synthetic protocols for preparing this compound in academic laboratories?

The synthesis typically involves multi-component reactions (MCRs) in aqueous or solvent-based systems. For example, analogous pyran derivatives are synthesized via rapid four-component reactions in water, leveraging carbonyl compounds, amines, and nitriles to assemble the pyran core . Post-synthesis, purification steps like column chromatography or recrystallization are critical. Researchers should optimize reaction parameters (e.g., temperature, catalyst loading) to improve yields and minimize by-products. Structural analogs often require characterization via melting point analysis and spectroscopic methods to confirm purity .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing its structural integrity?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD) for resolving the 3D molecular geometry and confirming substituent positions. SHELX programs (e.g., SHELXL) are widely used for refinement, with R factors <0.07 indicating high accuracy .
  • FT-IR spectroscopy to identify functional groups (e.g., cyano, ester).
  • NMR (¹H/¹³C) to map proton environments and verify substituent integration.
    Cross-validation of spectral data with computational models (e.g., DFT) ensures consistency .

Advanced: How can researchers address crystallographic refinement challenges due to molecular disorder?

Disorder in crystal structures (common in flexible substituents like methacryloyloxy groups) is managed by:

  • Multi-part refinement : Assigning partial occupancy to disordered atoms using SHELXL .
  • Restraints and constraints : Applying geometric restraints (e.g., bond lengths, angles) based on similar structures .
  • Twinned data handling : Using SHELXE for robust phase determination in cases of twinning or weak diffraction . High data-to-parameter ratios (>10:1) improve refinement reliability .

Advanced: What methodological approaches evaluate substituent effects (e.g., bromophenyl, cyano) on reactivity or bioactivity?

  • Comparative synthesis : Synthesizing analogs with varying substituents (e.g., replacing bromophenyl with fluorophenyl) and analyzing reaction kinetics .
  • In vitro bioassays : Testing antimicrobial or antioxidant activity via disk diffusion or DPPH radical scavenging assays. For example, pyran derivatives are screened against bacterial strains to correlate substituent electronegativity with activity .
  • Computational modeling : Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

Experimental Design: How to assess the environmental fate of this compound using advanced analytical techniques?

  • Laboratory studies : Measure physicochemical properties (log P, hydrolysis rates) using HPLC or GC-MS. For instance, projects like INCHEMBIOL evaluate abiotic transformations under controlled pH/temperature .
  • Ecotoxicology assays : Expose model organisms (e.g., Daphnia magna) to sublethal doses and monitor bioaccumulation via LC-MS .
  • Field simulations : Use soil/water microcosms to track degradation products and persistence, employing isotopic labeling (e.g., ¹⁴C) for precise quantification .

Data Contradiction: How to resolve discrepancies in observed vs. calculated spectroscopic data?

  • Iterative refinement : Adjust crystallographic models (e.g., torsion angles) in SHELXL until R factors converge .
  • Multi-technique validation : Compare XRD bond lengths with NMR-derived coupling constants or IR vibrational frequencies. For example, a 0.05 Å deviation in C–C bonds between XRD and DFT suggests systematic error .
  • Peer validation : Cross-check data with open-access crystallographic databases (e.g., CCDC) to identify outliers .

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